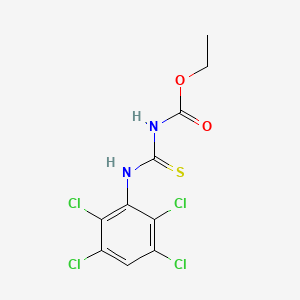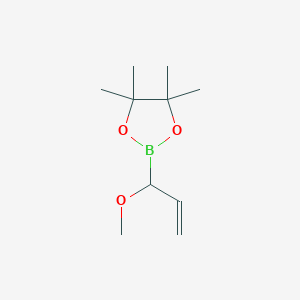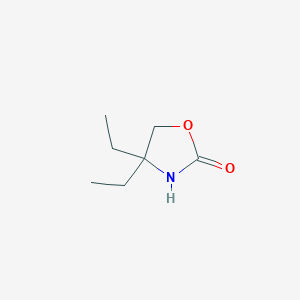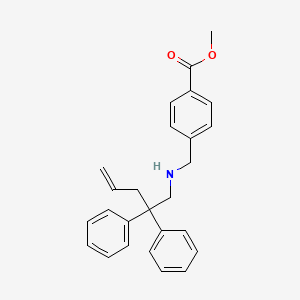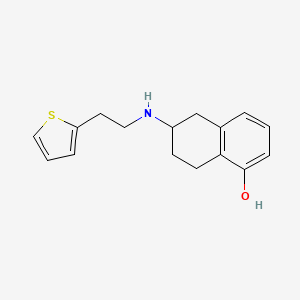
Depropyl Rotigotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Depropyl Rotigotine is a derivative of Rotigotine, a non-ergolinic dopamine agonist primarily used in the treatment of Parkinson’s disease and restless leg syndrome. Rotigotine is known for its ability to mimic the effects of dopamine, a neurotransmitter that plays a crucial role in motor control and other functions. This compound, specifically, is a compound that has been studied for its potential therapeutic benefits and unique chemical properties .
Métodos De Preparación
The synthesis of Depropyl Rotigotine involves several steps, starting from the basic structure of Rotigotine. The primary synthetic route includes the removal of the propyl group from Rotigotine, which can be achieved through various chemical reactions. One common method involves the use of strong acids or bases to facilitate the depropylation process. Industrial production methods often employ high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Depropyl Rotigotine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, high temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound to study the effects of depropylation on the chemical properties of dopamine agonists.
Biology: Research has shown that Depropyl Rotigotine can influence various biological pathways, making it a valuable tool for studying neurotransmitter functions.
Medicine: Its potential therapeutic benefits for conditions like Parkinson’s disease and restless leg syndrome are of significant interest. Studies have shown that it can improve motor function and reduce symptoms in patients.
Industry: This compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mecanismo De Acción
Depropyl Rotigotine exerts its effects by activating dopamine receptors in the brain, mimicking the action of the neurotransmitter dopamine. This activation leads to improved motor control and other beneficial effects. The molecular targets of this compound include the D1, D2, and D3 dopamine receptors. The pathways involved in its mechanism of action are similar to those of other dopamine agonists, leading to increased dopamine signaling and improved neurological function .
Comparación Con Compuestos Similares
Depropyl Rotigotine is unique compared to other dopamine agonists due to its specific chemical structure and depropylation. Similar compounds include:
Rotigotine: The parent compound, known for its use in treating Parkinson’s disease and restless leg syndrome.
Pramipexole: Another dopamine agonist used for similar therapeutic purposes.
Ropinirole: A dopamine agonist with a different chemical structure but similar therapeutic effects.
The uniqueness of this compound lies in its depropylated structure, which may offer distinct pharmacological properties and therapeutic benefits .
Propiedades
Fórmula molecular |
C16H19NOS |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
6-(2-thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H19NOS/c18-16-5-1-3-12-11-13(6-7-15(12)16)17-9-8-14-4-2-10-19-14/h1-5,10,13,17-18H,6-9,11H2 |
Clave InChI |
RDMWWGLKUMLLTG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1NCCC3=CC=CS3)C=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


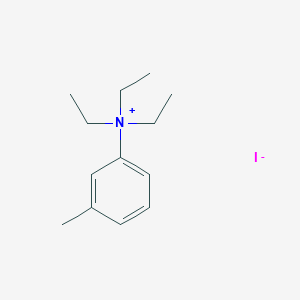
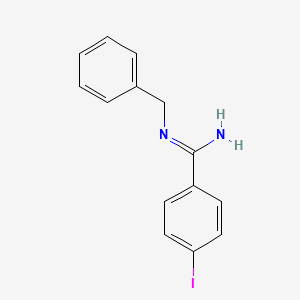
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
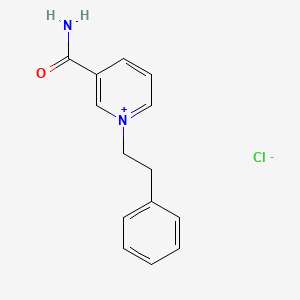
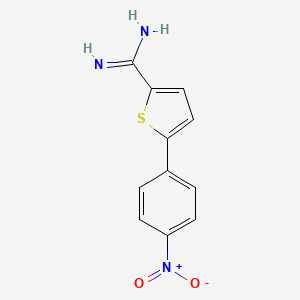
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)

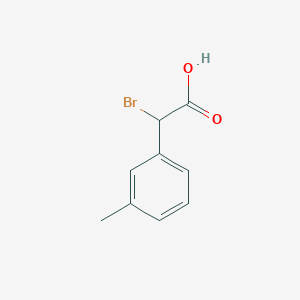
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)
